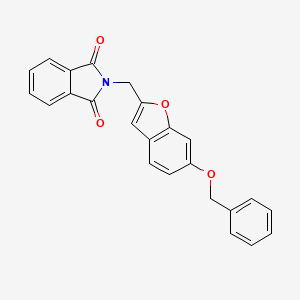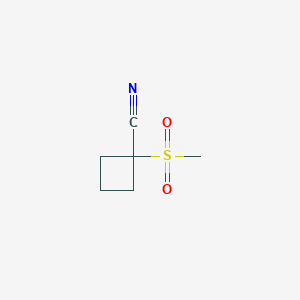
1-(Methylsulfonyl)cyclobutanecarbonitrile
Descripción general
Descripción
1-(Methylsulfonyl)cyclobutanecarbonitrile is a chemical compound with the CAS Number: 1248918-52-6 . It has a molecular weight of 159.21 and its IUPAC name is 1-(methylsulfonyl)cyclobutanecarbonitrile .
Molecular Structure Analysis
The InChI code for 1-(Methylsulfonyl)cyclobutanecarbonitrile is 1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(Methylsulfonyl)cyclobutanecarbonitrile has a molecular formula of C6H9NO2S . The average mass is 159.206 Da and the monoisotopic mass is 159.035400 Da .Aplicaciones Científicas De Investigación
Nucleophilic Substitution and Synthesis
- The compound exhibits potential in nucleophilic substitution reactions. For instance, hetarylacetonitriles, including variants with the methylsulfonyl group, react with specific chloropyrimidines to produce new ketonitriles. These ketonitriles can further undergo reactions with aliphatic amines, leading to the replacement of the methylsulfonyl group, illustrating its reactivity and potential in organic synthesis (Volovenko & Blyumin, 2000).
Halogenation Reactions
- In halogenation studies, 1-methylsulfonyl substituted compounds demonstrate notable reactivity. For instance, certain tricycloheptanes with a 1-methylsulfonyl substitution react with iodine and other halogenating agents, showcasing the compound's relevance in stereoselective synthesis and its potential utility in the development of new halogenated organic compounds (Vasin et al., 2012).
Formation of Cyclic Compounds
- The compound is involved in the formation of various cyclic compounds. For example, reactions involving 1-(arylsulfonyl) bicyclobutanes lead to the formation of cyclic ketones and cyclobutanes, highlighting its role in synthesizing complex organic structures (Gaoni, 1988).
Preparation of Lactones and Cyclobutanones
- The compound is instrumental in the preparation of α-methylene-γ-butyrolactones, as it reacts with Grignard reagent or aryllithium to form cyclobutanol, which is further treated to yield butyrolactone. This showcases its utility in lactone and cyclobutanone synthesis (Fujiwara et al., 1989).
Radical Acylation Reactions
- The methylsulfonyl group, as part of a broader class of compounds, plays a role in radical acylation reactions. This is evident in studies where methanesulfonyl oxime ether undergoes thermal decomposition, implying potential applications in radical chemistry (Kim et al., 2001).
Antibacterial Activity
- Sulfone derivatives, which include methylsulfonyl groups, have been investigated for their antibacterial activities. For instance, certain compounds have shown effectiveness against rice bacterial leaf blight, indicating potential applications in agricultural and pharmaceutical fields (Shi et al., 2015).
Propiedades
IUPAC Name |
1-methylsulfonylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-10(8,9)6(5-7)3-2-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKDKULIGRNJSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



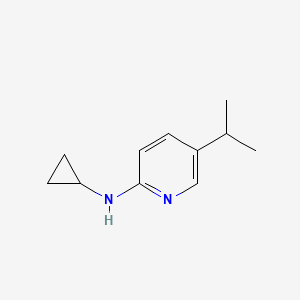

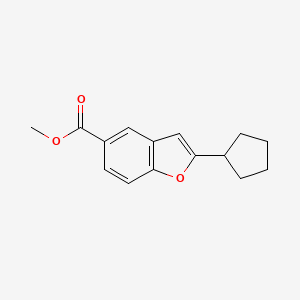
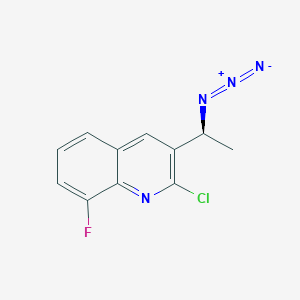

![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)
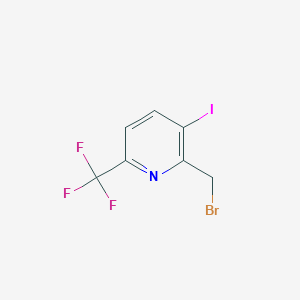
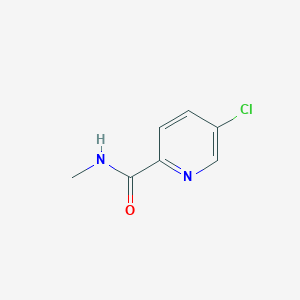
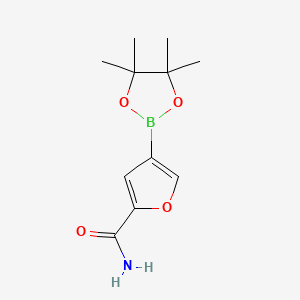
![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

